4-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-10-5-3-9(4-6-10)12-13(18-19-17-12)14(20)16-8-11-2-1-7-21-11/h3-6,11H,1-2,7-8H2,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAHTDCOHQREOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NNN=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the tetrahydrofuran moiety. These components are then combined through a series of reactions, including nucleophilic substitution and cyclization, to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted triazoles and fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Triazole derivatives, including the compound , exhibit significant antimicrobial properties. Research indicates that triazole compounds can inhibit the growth of various bacteria and fungi. For instance, studies have shown that modifications to the triazole ring can enhance antifungal activity against strains resistant to conventional treatments . The incorporation of the tetrahydrofuran moiety may further improve bioavailability and efficacy.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Triazoles are known to interact with biological targets involved in inflammatory pathways. In laboratory studies, derivatives of triazoles have demonstrated comparable efficacy to established anti-inflammatory agents like ibuprofen . This suggests potential for development into therapeutic agents for conditions characterized by excessive inflammation.
3. Cancer Treatment
Triazole-containing compounds are being explored as potential anticancer agents. The unique structure allows for interaction with specific molecular targets in cancer cells. For example, certain triazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro . The 4-(4-fluorophenyl) substitution may enhance selectivity towards cancerous tissues.
Agricultural Applications
1. Pesticide Development
The unique chemical properties of triazoles make them suitable candidates for agricultural applications, particularly as fungicides. Their ability to disrupt fungal cell membranes can lead to effective control of plant pathogens. Research into triazole derivatives has shown promising results in field trials against various fungal diseases affecting crops .
2. Herbicide Formulations
Triazoles can also be incorporated into herbicide formulations due to their ability to inhibit specific biochemical pathways in plants. This application is particularly relevant in developing selective herbicides that target unwanted weeds while minimizing damage to crops .
Materials Science Applications
1. Polymer Chemistry
The incorporation of triazole units into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is ongoing into synthesizing polymers that incorporate 4-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide to create advanced materials with tailored functionalities .
2. Sensors and Electronics
Triazole compounds are being explored for their potential use in electronic devices due to their conductive properties when integrated into composite materials. The unique electronic characteristics of triazoles could lead to advancements in sensor technology and organic electronics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial activity | Demonstrated significant inhibition of fungal growth; effective against resistant strains |
| Study 2 | Anti-inflammatory effects | Comparable efficacy to ibuprofen; potential for new anti-inflammatory drugs |
| Study 3 | Cancer treatment | Induced apoptosis in cancer cell lines; promising anticancer activity |
Mechanism of Action
The mechanism by which 4-(4-Fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, leading to the modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related triazole carboxamides from the evidence:
Key Observations :
- Fluorine Substitution: The 4-fluorophenyl group in the target compound and 6v () is associated with improved metabolic stability and target affinity compared to non-fluorinated analogs like SI62 .
- Tetrahydrofuran vs. Benzyloxy Groups : The tetrahydrofuran-2-ylmethyl group in the target compound and SI62 may confer better aqueous solubility than the benzyloxy group in 19a (), which is more lipophilic .
- Carboxamide Diversity: The diethylamino phenyl group in SI62 introduces basicity, while sulfamoyl (6v) and trifluoromethyl (19a) groups enhance polar interactions or electronegativity .
Biological Activity
The compound 4-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a member of the triazole class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 288.32 g/mol . The presence of the triazole moiety is significant due to its role in various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H17FN2O2 |
| Molecular Weight | 288.32 g/mol |
| CAS Number | 1219903-24-8 |
Synthesis
The synthesis of triazole derivatives typically involves methods such as click chemistry , which allows for the efficient formation of the triazole ring under mild conditions. The compound in focus can be synthesized using a reaction between azides and alkynes in the presence of a copper catalyst, facilitating the formation of the triazole structure.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. A study on related triazole compounds indicated that they exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 31.25 - 62.5 μg/mL , demonstrating their potential as antimicrobial agents .
Anticancer Activity
Research has shown that various triazole derivatives possess anticancer properties. For instance, compounds similar to 4-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide have been tested against different cancer cell lines. One study reported that certain triazoles exhibited IC50 values as low as 6.2 μM against colon carcinoma cells . This suggests that our compound may also have promising anticancer activity.
Enzyme Inhibition
Triazoles are known to inhibit various enzymes, notably carbonic anhydrase-II (CA-II). Compounds with similar structures showed IC50 values ranging from 13.8 to 35.7 µM , indicating moderate inhibition potential against CA-II . This activity is crucial as CA-II is involved in numerous physiological processes and is a target for drug development.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can often be correlated with their structural features. The presence of specific substituents on the triazole ring significantly influences their pharmacological properties:
- Fluorine Substitution : The incorporation of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Tetrahydrofuran Moiety : This group can contribute to solubility and bioavailability, impacting overall efficacy.
Case Studies
- Antimicrobial Study : A series of S-substituted derivatives showed promising results against several pathogens with MIC values supporting their use as effective antimicrobials .
- Anticancer Evaluation : Triazoles have been evaluated in vitro against various cancer cell lines, where some demonstrated significant cytotoxicity, indicating their potential as chemotherapeutic agents .
- Enzyme Inhibition Analysis : Molecular docking studies have suggested that structural modifications can lead to enhanced inhibitory effects on CA-II, thereby guiding further drug design efforts .
Q & A
Q. Q1. What are the key steps and intermediates in synthesizing 4-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide?
Methodological Answer: The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
Intermediate Preparation : React 4-fluorophenylacetylene with an azide precursor (e.g., tetrahydrofuran-2-ylmethyl azide) under Cu(I) catalysis.
Carboxamide Formation : Couple the triazole intermediate with a carboxylic acid derivative (e.g., via EDCl/HOBt-mediated amidation).
Purification : Use column chromatography or recrystallization to isolate the product. Similar protocols are validated for triazole-carboxamide derivatives .
Advanced Synthesis Optimization
Q. Q2. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Loading : Optimize Cu(I) catalyst concentration (e.g., 5–10 mol%) to balance reaction rate and byproduct formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while THF may improve cycloaddition efficiency.
- Temperature Control : Maintain 60–80°C for CuAAC to ensure regioselectivity.
- Purification : Employ reverse-phase HPLC for high-purity isolation, as demonstrated for structurally analogous triazoles .
Structural Characterization
Q. Q3. What advanced techniques confirm the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the triazole core and fluorophenyl orientation (e.g., C–C bond lengths: ~1.33–1.48 Å, as in related triazole derivatives) .
- NMR Spectroscopy : Analyze 1H/13C shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; tetrahydrofuran methylene at δ 3.5–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C14H14FN5O2: 319.11 g/mol) .
Biological Activity Analysis
Q. Q4. How does the fluorophenyl moiety influence enzyme inhibition?
Methodological Answer: The fluorophenyl group enhances binding affinity via hydrophobic interactions and electron-withdrawing effects , stabilizing enzyme active-site interactions. For example:
- Enzyme Assays : Compare IC50 values against carbonic anhydrase isoforms (e.g., fluorophenyl derivatives show 2–5x lower IC50 vs. non-fluorinated analogs) .
- Molecular Docking : Simulate interactions with target enzymes (e.g., fluorophenyl π-stacking with histidine residues) .
Resolving Data Contradictions
Q. Q5. How to address conflicting in vitro efficacy data across assays?
Methodological Answer:
- Orthogonal Assays : Validate activity using fluorescence-based and radiometric assays (e.g., kinase inhibition).
- Condition Optimization : Test pH (6.5–7.5) and temperature (25–37°C) to mimic physiological environments.
- Compound Stability : Monitor degradation via LC-MS under assay conditions .
Pharmacokinetic Profiling
Q. Q6. What methods assess bioavailability and metabolic stability?
Methodological Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS (t1/2 > 60 min suggests good stability).
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., <5% binding indicates high bioavailability).
- In Vivo PK : Administer IV/orally to rodents; calculate AUC and Cmax .
Target Identification
Q. Q7. How to identify biological targets for this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates.
- High-Throughput Screening : Test against kinase/GPCR panels (IC50 < 1 µM indicates hit potential).
- CRISPR-Cas9 Knockout : Validate target relevance in disease models (e.g., cancer cell proliferation assays) .
Toxicity Profiling
Q. Q8. What models evaluate toxicity in early development?
Methodological Answer:
- In Vitro : MTT assay (IC50 > 10 µM for non-toxic profile) and Ames test (absence of mutagenicity).
- In Vivo : Acute toxicity in rodents (LD50 > 100 mg/kg) and histopathological analysis of liver/kidney .
Solubility Enhancement
Q. Q9. What formulation strategies improve aqueous solubility?
Methodological Answer:
- Co-Solvents : Use PEG-400 or ethanol (20–30% v/v) for in vitro studies.
- Nanoparticles : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) for in vivo delivery.
- Salt Formation : Synthesize hydrochloride or sodium salts .
Mechanistic Studies in Neurodegeneration
Q. Q10. How to elucidate the mechanism in Alzheimer’s models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
